molecular formula C14H19N B14489932 (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine CAS No. 64760-60-7

(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine

Cat. No.: B14489932
CAS No.: 64760-60-7
M. Wt: 201.31 g/mol
InChI Key: RQYICISJGKWEOE-UHFFFAOYSA-N
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Description

(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine is an organic compound characterized by its unique structure, which includes a phenylmethanimine group and a dimethylpent-3-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine typically involves the reaction of an appropriate aldehyde with an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imine bond. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine exerts its effects involves its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, and the compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanamine
  • (E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanol

Uniqueness

(E)-N-(2,4-Dimethylpent-3-en-2-yl)-1-phenylmethanimine is unique due to its specific imine group and the presence of the dimethylpent-3-en-2-yl substituent

Properties

CAS No.

64760-60-7

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(2,4-dimethylpent-3-en-2-yl)-1-phenylmethanimine

InChI

InChI=1S/C14H19N/c1-12(2)10-14(3,4)15-11-13-8-6-5-7-9-13/h5-11H,1-4H3

InChI Key

RQYICISJGKWEOE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C)N=CC1=CC=CC=C1)C

Origin of Product

United States

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